molecular formula C8H6ClNO B1588498 2-Chloro-5-methyl-1,3-benzoxazole CAS No. 3770-60-3

2-Chloro-5-methyl-1,3-benzoxazole

Cat. No. B1588498
CAS RN: 3770-60-3
M. Wt: 167.59 g/mol
InChI Key: AVJUFHRBOJNDFG-UHFFFAOYSA-N
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Patent
US08048862B2

Procedure details

To a suspension of 5-methylbenzo[d]oxazole-2-thiol (1.0 g, 6.1 mmol.) in POCl3 (11.7 g, 76.4 mmol.) at room temperature was added PCl5 (1.9 g, 9.15 mmol.) along with CH2Cl2 (10 mL). After 4 h of stirring at room temperature, the reaction mixture was concentrated to remove excess POCl3, and the residue was treated with Na2CO3 solution until ˜pH 8 was reached. The aqueous phase was extracted with CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered and concentrated to afford 2-chloro-5-methylbenzo[d]oxazole (1.1 g crude product) which was used without further purification. MS (ESI) m/e (M+H+) 168.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.O=P(Cl)(Cl)[Cl:14].P(Cl)(Cl)(Cl)(Cl)Cl>C(Cl)Cl>[Cl:14][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:11][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=CC2=C(N=C(O2)S)C1
Name
Quantity
11.7 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 4 h of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove excess POCl3
ADDITION
Type
ADDITION
Details
the residue was treated with Na2CO3 solution until ˜pH 8
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.